Triphenylvinylsilane
Description
Significance of Organosilicon Compounds in Contemporary Chemical Science
Organosilicon compounds, characterized by the presence of a carbon-silicon bond, occupy a significant position in contemporary chemical science due to their unique blend of properties inherited from both organic and inorganic parents. The silicon-carbon bond is longer and more polarizable than a carbon-carbon bond, leading to distinct reactivity and physical characteristics. These compounds often exhibit high thermal stability, chemical inertness, and hydrophobicity, making them invaluable in a wide array of applications.
Silicones, which are polymers with a silicon-oxygen backbone and organic side groups, are perhaps the most well-known class of organosilicon compounds, finding extensive use as sealants, adhesives, lubricants, and in medical devices. Beyond silicones, a vast range of monomeric and polymeric organosilicon compounds have been developed, contributing to advancements in materials science, organic synthesis, and electronics. Their utility stems from the ability to tune their properties by modifying the organic substituents attached to the silicon atom, allowing for the creation of materials with tailored functionalities.
Foundational Aspects of Vinylsilane Chemistry and its Synthetic Utility
Vinylsilanes are a subclass of organosilicon compounds that feature a vinyl group directly bonded to a silicon atom. This arrangement imparts unique reactivity to the carbon-carbon double bond. The silicon atom influences the electronic properties of the vinyl group, making it susceptible to a variety of chemical transformations that are not readily achievable with simple alkenes.
The synthetic utility of vinylsilanes is extensive. They are key intermediates in a number of carbon-carbon bond-forming reactions. For instance, they participate in electrophilic substitution reactions where the silicon group is replaced by an electrophile with retention of the double bond's configuration. Furthermore, vinylsilanes are crucial partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, providing a powerful tool for the synthesis of complex organic molecules. The stereochemistry of the vinylsilane can often be controlled during its synthesis, which translates to stereocontrolled product formation in subsequent reactions.
Common methods for the preparation of vinylsilanes include the hydrosilylation of alkynes, the reaction of vinyl Grignard reagents with chlorosilanes, and various olefination reactions. The choice of substituents on the silicon atom can modulate the reactivity of the vinylsilane, a feature that is exploited to fine-tune its role in organic synthesis.
Historical Development and Key Milestones in Triphenylvinylsilane Research
The history of this compound is intertwined with the pioneering work in organometallic chemistry in the mid-20th century. While a definitive first synthesis is not easily pinpointed in early literature, its preparation and purification were described in 1952 in the Journal of the American Chemical Society by L. H. Cason and H. G. Brooks, and in the Journal of Organic Chemistry by R. A. Nagel and H. G. Post. These publications indicate that the compound was accessible and of interest to the chemical community by this time.
The work of Henry Gilman, a prominent figure in organometallic chemistry, laid much of the groundwork for the synthesis and understanding of organosilicon compounds. wikipedia.org His development of organolithium and organocuprate (Gilman) reagents provided the synthetic tools necessary for the preparation of a wide variety of organosilanes, including those with phenyl and vinyl functionalities. wikipedia.orgnumberanalytics.com
Early research on this compound likely focused on understanding its fundamental reactivity and exploring its potential as a monomer in polymerization studies. The presence of the three phenyl groups confers significant steric bulk and influences the electronic properties of the silicon atom and the adjacent vinyl group. Over the decades, this compound has found applications as a modifying agent in polymers and as a precursor in the synthesis of more complex organosilicon structures. Its use in the fabrication of organic light-emitting diodes (OLEDs) is a more recent development, highlighting the continued exploration of this compound in materials science. fishersci.ca
| Property | Value |
| Molecular Formula | C₂₀H₁₈Si |
| Molar Mass | 286.45 g/mol |
| Appearance | Off-white to slightly beige crystalline powder |
| Melting Point | 68-70 °C |
| Boiling Point | 190 °C at 3 mmHg |
| Solubility | Insoluble in water |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOIHGSHJGMSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066397 | |
| Record name | Triphenylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18666-68-7 | |
| Record name | Triphenylvinylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18666-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyltriphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018666687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylvinylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(ethenylsilylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLTRIPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYL0PK6N3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity and Mechanistic Investigations of Triphenylvinylsilane
Reaction Pathways Involving the Vinyl Moiety
The vinyl group in triphenylvinylsilane is the primary site of reactivity in many of its chemical transformations. This reactivity is influenced by the electronic and steric effects of the adjacent triphenylsilyl group.
While direct rearrangement of this compound to an α-silyl aldehyde is not a commonly reported transformation, related rearrangements in similar systems provide insight into potential pathways. For instance, the silyl-Prins cyclization of geminal vinylsilyl alcohols with aldehydes can lead to the formation of polysubstituted tetrahydropyrans. acs.org This process involves the initial reaction of an alcohol and an aldehyde to form an oxocarbenium ion, which is then attacked by the vinylsilane. acs.org A subsequent 1,2-aryl migration from the silicon to the adjacent carbon can occur, leading to a rearranged product. acs.org This type of rearrangement highlights the potential for the silyl (B83357) group to influence carbocationic intermediates and facilitate migrations.
Another relevant transformation is the silylformylation of terminal acetylenes with silanes, which can be followed by a 1,2-anionotropic rearrangement of an aryl group from silicon to an adjacent carbon, ultimately yielding 2-(arylmethyl)aldehydes. organic-chemistry.org Although this is not a direct rearrangement of this compound itself, it demonstrates the principle of a silyl group mediating an aryl migration to form an aldehyde.
Influence of the Silicon Center on Reactivity
The silicon atom in this compound plays a crucial role in directing the compound's reactivity. Its electropositive nature and the presence of three bulky phenyl groups influence both oxidation and reduction processes.
The silicon center in organosilanes can undergo oxidation to form silanols. acs.orgnih.gov Recent studies have shown that the oxidation of hydrosilanes, including triphenylsilane (B1312308), to silanols can be achieved using water as a green oxidant, promoted by a frustrated Lewis pair (FLP). acs.org Mechanistic investigations suggest that this reaction proceeds through a concerted SN2 mechanism, where the FLP activates water rather than the silane (B1218182) itself. acs.org Another approach involves visible-light-mediated synthesis of silanols from hydrosilanes under aerobic conditions. nih.gov This process is believed to involve the generation of a chlorine radical from a chlorinated solvent, which then participates in a radical reaction cascade. nih.gov Kinetic isotope effect studies indicate that the cleavage of the Si-H bond is likely involved in the rate-determining step. nih.gov
Triphenylsilane also functions as a reducing agent in various chemical transformations. guidechem.comresearchgate.net It can participate in both ionic and free-radical reduction pathways. researchgate.netgelest.com In ionic reductions, triphenylsilane can act as a hydride donor, particularly when activated by a Lewis acid. gelest.com This allows for the reduction of functional groups like carbonyls and acetals. gelest.comnih.gov The silicon center can accommodate a significant positive charge in the transition state of these reactions. researchgate.netgelest.com In free-radical reductions, triphenylsilane can serve as an alternative to tri-n-butyltin hydride, reducing organic halides and other functional groups. guidechem.com
Catalytic Transformations Involving this compound
This compound is a key substrate in various transition metal-catalyzed reactions, most notably hydrosilylation.
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental method for synthesizing organosilicon compounds. libretexts.org Triphenylsilane is frequently used in these reactions with alkenes and alkynes, catalyzed by various transition metals such as platinum, rhodium, and nickel. msu.eduepfl.chacs.org The general mechanism often involves the oxidative addition of the Si-H bond to the metal center, followed by coordination and insertion of the unsaturated substrate. libretexts.org Reductive elimination then yields the final product and regenerates the catalyst. libretexts.org A well-known mechanistic model is the Chalk-Harrod mechanism. libretexts.org
The stereochemistry and regiochemistry of hydrosilylation are critical aspects that are heavily influenced by the choice of catalyst, substrate, and silane. In the hydrosilylation of terminal alkynes, for example, the addition of the hydrosilane can occur in a syn (cis) or anti (trans) manner, leading to (E)- or (Z)-vinylsilanes, respectively. libretexts.org The reaction can also proceed with either Markovnikov or anti-Markovnikov regioselectivity.
Studies on the hydrosilylation of phenylacetylene (B144264) with triphenylsilane have demonstrated that the selectivity can be finely tuned by the catalyst system. acs.orgacs.org For instance, using [CpRhCl₂]₂ as a catalyst promotes an atypical anti-addition, yielding the β-Z isomer with high selectivity. acs.orgacs.org Conversely, the dicationic complex CpRh(BINAP)₂ favors syn-addition, producing the β-E isomer with exceptional selectivity. acs.orgacs.org These results highlight the profound impact of the ligand environment around the metal center on the reaction outcome.
The regioselectivity is also a key factor. In the hydrosilylation of terminal alkynes, the silyl group can add to the terminal carbon (α-position) or the internal carbon (β-position). acs.org Platinum catalysts often yield a mixture of α and β-(E)-alkenylsilanes. libretexts.orgacs.org Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]⁺, have been shown to provide excellent α-regioselectivity in the hydrosilylation of internal thioalkynes. pkusz.edu.cn
Interactive Data Table: Catalyst Effects on Phenylacetylene Hydrosilylation with Triphenylsilane
| Catalyst | Product Distribution (β-Z : β-E : α) | Selectivity | Reference |
| [CpRhCl₂]₂ | >97% β-Z | High for β-Z isomer | acs.orgacs.org |
| CpRh(BINAP)₂ | >99% β-E | High for β-E isomer | acs.orgacs.org |
| [cymene-RuCl₂]₂ | 96 : 4 : 0 (for a similar system) | High for β-Z isomer | acs.org |
| H₂PtCl₆·6H₂O | 95 : 5 (β-E : α) | High for β-E isomer | acs.org |
Transition Metal-Mediated Hydrosilylation Reactions.
Mechanistic Role of Various Metal Catalysts (e.g., Platinum, Palladium, Iridium, Ruthenium)
The reactivity of this compound and related triphenylsilane is significantly influenced by the presence of transition metal catalysts. These metals play a central role in facilitating key bond-forming reactions, such as hydrosilylation, by providing low-energy mechanistic pathways. The choice of metal and its ligand sphere dictates the course and efficiency of these transformations.
Platinum: Platinum complexes are highly active and commonly used catalysts for hydrosilylation, the addition of a Si-H bond across an unsaturated bond. researchgate.netrsc.orgnih.gov For instance, PtI₂(PPh₃)₂ has been shown to catalyze the hydrosilylation of 2,2-diphenyl-1-methylenecyclopropane with triphenylsilane (HSiPh₃) at 140 °C, producing the corresponding silyl compound without opening the cyclopropane (B1198618) ring. acs.org Heterogeneous platinum catalysts, such as platinum supported on titania or magnetite, are also effective for the hydrosilylation of alkynes like phenylacetylene with triphenylsilane, typically proceeding with syn-addition of the Si-H bond. core.ac.ukacs.org Mechanistically, these reactions often follow the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the low-valent platinum center, followed by coordination of the unsaturated substrate, migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst. libretexts.org The steric bulk of the silane can influence reactivity; for example, the reaction of the bulkier triphenylsilane with methanol (B129727) catalyzed by a platinum(IV) complex required a higher catalyst loading compared to less hindered silanes. uniovi.es
Palladium: Palladium catalysts are pivotal in various cross-coupling reactions and are also employed in hydrosilylation. libretexts.orgrsc.org A crucial step in these catalytic cycles is the oxidative addition of the Si-H bond of the silane to a Pd(0) center. rsc.org Systematic studies on the formation of silyl palladium hydride complexes have shown that the electronic properties of the silane substituents significantly affect reactivity. rsc.org The reaction of a palladium dimer with silanes, including triphenylsilane, was found to be first-order in silane and 0.5th-order in the palladium dimer, suggesting that the rate-determining step is either the formation of a σ-complex intermediate or the oxidative cleavage of the Si-H bond itself. rsc.org While widely used for C-C bond formation, controlling side reactions like β-hydride elimination is a key challenge in palladium-catalyzed reactions involving organosilanes. sioc-journal.cn
Iridium: Iridium complexes catalyze the direct silylation of C-H bonds, offering a direct route to organosilanes. An iridium-polyhydride complex, for example, activates the Si-H bond of triphenylsilane to form a dihydride-silyl derivative, which then participates in the catalytic silylation of arenes. csic.es In these transformations, kinetic analysis revealed that the C-H bond rupture is the rate-determining step. csic.es The steric properties of the silane are critical; in an iridium(I)-catalyzed Si-H bond insertion into amide-sulfoxonium ylides, triphenylsilane resulted in a significantly diminished yield compared to less bulky trialkylsilanes. nih.gov The mechanism for the silylation of aromatic C-H bonds catalyzed by iridium complexes with phenanthroline ligands involves an iridium disilyl hydride complex as the resting state of the catalyst. researchgate.net
Ruthenium: Ruthenium catalysts offer a versatile platform for a range of organic transformations, including multicomponent reactions and hydrosilylations. numberanalytics.comnih.govresearchgate.net Densely functionalized α-silyl-β-hydroxyl vinylsilanes have been synthesized via a ruthenium-catalyzed multicomponent reaction involving the hydrosilylation of bifunctional silyl-propargyl boronates, achieving high regio- and diastereoselectivity under mild conditions. nih.gov The high reactivity and electron-transfer properties of ruthenium-based complexes make them competent catalysts for hydrosilylation reactions. researchgate.net
Photoinduced Catalysis in Silane Reactions
Photoinduced catalysis provides a metal-free avenue for conducting silane reactions, often proceeding through distinct radical-based mechanisms under mild conditions. These methods leverage the energy of visible light to initiate chemical transformations.
A prominent example is the visible-light-mediated C–H silylation of 2H-indazoles with triphenylsilane. rsc.orgnih.gov This reaction employs an organic photocatalyst, such as 4CzIPN, and a hydrogen atom transfer (HAT) co-catalyst under aerobic conditions. rsc.orgnih.govresearchgate.net The proposed mechanism begins with the photoexcitation of the photocatalyst (PC). The excited state PC* then engages in a single electron transfer (SET) with a thiol, generating a radical cation and the reduced form of the photocatalyst. The photocatalyst is regenerated by oxygen. The thiol radical cation deprotonates to form a silylthiol radical, which then abstracts a hydrogen atom from triphenylsilane to generate the key triphenylsilyl radical. This silyl radical subsequently adds to the indazole, leading to the final silylated product after a final HAT step. rsc.org
Another significant area is the photoinduced hydrosilylation of olefins, often promoted by a photosensitizer like benzophenone (B1666685). researchgate.netrsc.orgresearchgate.net In this process, the benzophenone, upon UV irradiation, is excited to its triplet state. It then abstracts a hydrogen atom from the hydrosilane (e.g., triphenylsilane) to form a silyl radical and a ketyl radical. rsc.orgnih.gov The silyl radical then adds to the C=C double bond of the vinyl substrate to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another silane molecule, propagating the chain and forming the final hydrosilylated product. rsc.orgresearchgate.net
| Reaction Type | Catalyst System | Substrates | Key Intermediate | Ref. |
| C-H Silylation | 4CzIPN (photocatalyst) / ⁱPr₃SiSH (HAT reagent) | 2H-Indazoles, Triphenylsilane | Triphenylsilyl radical | rsc.orgnih.gov |
| Hydrosilylation | Benzophenone (photosensitizer) | Olefins, Triphenylsilane | Triphenylsilyl radical | researchgate.netrsc.org |
Hydrogen Atom Transfer (HAT) Catalysis in Silylation Reactions
Hydrogen Atom Transfer (HAT) catalysis is a powerful strategy for the functionalization of typically inert C-H bonds. researchgate.net In the context of silylation, HAT processes enable the generation of silyl radicals from hydrosilanes, which are key intermediates for C-Si bond formation.
The photoinduced silylation of 2H-indazoles with triphenylsilane is a prime example of a reaction operating via a HAT mechanism. rsc.orgresearchgate.net In this system, triisopropylsilanethiol (B126304) serves as the HAT reagent. A photocatalytically generated thiol radical abstracts the hydrogen atom from triphenylsilane, a process favored due to the polarity matching between the thiol radical and the Si-H bond. rsc.org This generates the nucleophilic triphenylsilyl radical, which is the active silylating species. This method demonstrates how a combination of photoredox and HAT catalysis can achieve C-H functionalization under mild, metal-free conditions. nih.govresearchgate.net
Another approach involves Lewis base-catalyzed, complexation-induced HAT (LBCI-HAT). nih.gov This strategy uses environmentally benign hydrosilanes and earth-abundant alkali metal Lewis base catalysts. The mechanism involves the activation of the hydrosilane by the Lewis base, which facilitates the transfer of a hydrogen atom to an olefin. This process can lead to either selective hydrosilylation or polymerization, depending on the reaction conditions. Mechanistic studies have highlighted the importance of cation-π interactions in facilitating the transfer of the hydrogen atom and the silyl group to the unsaturated C-C bond. nih.gov
Radical Chain Reaction Mechanisms Mediated by Silanes
Triphenylsilane can mediate radical chain reactions, serving as a hydrogen atom donor to propagate the chain. These reactions are typically initiated by a radical initiator, such as di-tert-butyl hyponitrite or dilauroyl peroxide. rsc.orgmsu.edu
A key example is the reductive alkylation of electron-rich alkenes with organic halides, mediated by triphenylsilane in the presence of a thiol catalyst (e.g., methyl thioglycolate or triphenylsilanethiol). rsc.org The mechanism involves the following key steps:
Initiation: A radical initiator generates initial radicals.
Propagation:
A thiyl radical (RS•) abstracts a hydrogen atom from triphenylsilane (Ph₃SiH) to generate a triphenylsilyl radical (Ph₃Si•).
The electrophilic triphenylsilyl radical abstracts a halogen atom from the organic halide (R'X), forming a carbon-centered radical (R'•) and triphenylsilyl halide (Ph₃SiX).
The carbon radical (R'•) adds to the electron-rich alkene.
The resulting radical adduct is then quenched by the thiol (RSH), yielding the final product and regenerating the thiyl radical (RS•) to continue the chain. researchgate.net
This process, termed polarity-reversal catalysis, relies on the thiol to facilitate the reduction of alkyl halides by the silane. researchgate.net Thiols such as tert-dodecanethiol have also been shown to catalyze the direct radical-chain addition of Ph₃SiH to terminal alkenes. msu.edu These mechanisms are analogous to the well-established radical reactions mediated by tributyltin hydride (Bu₃SnH), where a tin radical propagates the chain. libretexts.orglibretexts.org
Lewis Acid Catalysis in Specific Organic Transformations
While less common than their transition metal or Brønsted acid counterparts, silicon compounds can function as Lewis acid catalysts in certain organic reactions. researchgate.netwikipedia.org Triphenylsilane (Ph₃SiH), in particular, has been demonstrated to act as a mild, neutral Lewis-acidic catalyst.
A notable application is in the ring-opening of epoxides with alcohols to produce β-alkoxy alcohols. researchgate.netresearchgate.net In this transformation, triphenylsilane catalyzes the reaction under nearly neutral conditions. The proposed mechanism involves the activation of the epoxide's oxygen atom by the silicon center of the silane. This Lewis acidic activation polarizes the C-O bond of the epoxide, making it more susceptible to nucleophilic attack by the alcohol. This protocol is operationally simple and provides a facile route to β-alkoxy alcohols in good to excellent yields. researchgate.netresearchgate.net The development of silylated chiral disulfonimides has further expanded the scope of silicon-based Lewis acids, enabling a variety of enantioselective silyl transfer reactions. mpg.de
| Reaction | Catalyst | Substrates | Product | Proposed Role of Silane | Ref. |
| Epoxide Ring-Opening | Triphenylsilane | Epoxides, Alcohols | β-Alkoxy alcohols | Lewis acid activation of epoxide | researchgate.netresearchgate.net |
Comparative Reactivity Studies of this compound versus Analogous Silanes
The reactivity of this compound and its hydride precursor, triphenylsilane, is often benchmarked against other silanes to elucidate the effects of steric and electronic factors.
In photoinduced hydrosilylation reactions using benzophenone as a sensitizer, triphenylsilane was compared to diphenylsilane (B1312307). Studies revealed that diphenylsilane was more efficient in the reaction. This difference in reactivity is attributed to the lower steric hindrance of diphenylsilane, which facilitates its interaction with the substrate and propagation of the radical chain. rsc.orgnih.govresearchgate.net
Kinetic studies of hydride transfer from various hydrosilanes to carbocations have shown significant substituent effects at the silicon center. In the series H₃SiPh, H₂SiPh₂, and HSiPh₃, the relative reactivities were found to be 1.00 : 17.2 : 119. While adding phenyl groups increases reactivity, the effect is much less pronounced than with alkyl groups (e.g., the trihexylsilane (B1587915) is approximately two orders of magnitude more reactive than triphenylsilane). uni-muenchen.de This highlights the impact of both inductive and steric effects on the ability of the silane to act as a hydride donor.
In metal-catalyzed reactions, the steric bulk of the triphenylsilyl group often leads to reduced reactivity compared to smaller analogues. For instance, in an iridium(I)-catalyzed Si–H bond insertion reaction, triphenylsilane gave a significantly lower yield (15%) compared to diphenylmethylsilane (55%) and various trialkylsilanes (70-93%). nih.gov Similarly, in a platinum-catalyzed dehydrogenative coupling of silanes with alcohols, the reaction of triphenylsilane with methanol required a higher catalyst loading and longer reaction time to achieve quantitative yield compared to the reaction of dimethylphenylsilane (B1631080) with the same alcohol. uniovi.es
The photophysical properties of molecules containing the triphenylsilyl group have also been compared to their carbon analogues. A study of triphenylsilyl- and triphenylmethyl-substituted spirobifluorene hosts for OLEDs found that the silicon-containing compound (SB-Si) had a lower melting temperature (253 °C) than its carbon counterpart (SB-C, 284 °C), though the HOMO energy levels were comparable (-6.3 eV for SB-Si vs. -6.2 eV for SB-C). mdpi.com
| Reaction / Property | Triphenylsilane (or derivative) | Analogous Silane(s) | Observation | Ref. |
| Photoinduced Hydrosilylation | Less efficient | Diphenylsilane | Diphenylsilane is more reactive due to lower steric hindrance. | rsc.orgresearchgate.net |
| Hydride Transfer Rate | Relative rate: 119 | Trihexylsilane | Trihexylsilane is ~100x more reactive. | uni-muenchen.de |
| Iridium-Catalyzed Si-H Insertion | 15% yield | Triethylsilane (93% yield), Diphenylmethylsilane (55% yield) | Steric bulk of Ph₃Si group significantly reduces reactivity. | nih.gov |
| Melting Temperature | SB-Si: 253 °C | SB-C: 284 °C | The silicon-centered compound has a lower melting point. | mdpi.com |
Polymerization Behavior and Advanced Materials Applications
Incorporation of Triphenylvinylsilane into Polymer Architectures
The integration of this compound into polymer chains is primarily achieved through copolymerization reactions, where its vinyl group participates in chain growth, introducing the triphenylsilyl moiety as a pendant group.
Free-Radical Crosslinking Copolymerization of Vinylsilanes.
Free-radical crosslinking copolymerization is a common method for creating polymer networks. mcmaster.ca In this process, a vinyl monomer is copolymerized with a crosslinking agent, a monomer containing two or more reactive double bonds. mcmaster.ca Vinylsilanes, including this compound, can be readily incorporated into polymer chains via this mechanism. The vinyl group of the silane (B1218182) participates in the radical polymerization alongside other monomers. researchgate.netresearchgate.net For instance, this compound has been used as a comonomer in the free-radical copolymerization of systems like methyl methacrylate (B99206) (MMA) and ethylene (B1197577) glycol dimethacrylate (EGDM). researchgate.net The reactivity of the vinyl group in silanes can be influenced by the substituents on the silicon atom, and the bulky phenyl groups of this compound can impart specific properties, such as thermal stability and altered network formation, to the resulting polymer. researchgate.netresearchgate.net
Role of this compound as a Comonomer in the Formation of Polymer Gels (e.g., Poly(methyl methacrylate) gels).
This compound (TPVS) has been successfully utilized as a comonomer in the synthesis of Poly(methyl methacrylate) (PMMA) gels designed for optical applications. researchgate.net In a study, PMMA gels were prepared by the solution free-radical crosslinking copolymerization of a comonomer system that included methyl methacrylate (MMA), 2,2,2,-trifluoroethyl methacrylate (TFEMA), ethylene glycol dimethacrylate (EGDM) as the crosslinker, and TPVS. researchgate.net The research demonstrated that TPVS is a compatible comonomer for this system, effectively integrating into the polymer structure during gel formation. researchgate.net The incorporation of the triphenylsilyl moiety into the PMMA network can modify the physical and optical properties of the resulting gel.
Impact of this compound Concentration on Gelation Kinetics and Polymer Network Structure.
Table 1: Conceptual Impact of Monomer Mixture Dilution on PMMA Gel Properties
| Parameter | Effect of Increased Dilution |
| Gel Point | Increase researchgate.net |
| Swelling Degree | Increase researchgate.net |
| Percent of Conversion | Decrease researchgate.net |
| Gel Fraction | Decrease researchgate.net |
Design and Synthesis of Advanced Polymer Networks
The unique chemical nature of the triphenylsilyl group makes it a candidate for the synthesis of specialized polymer networks with advanced properties.
Hyper-Crosslinked Polymer Networks.
Hyper-crosslinked polymers (HCPs) are a class of porous materials characterized by high surface areas and robust network structures. researchgate.net Triphenylsilane (B1312308), the parent compound to this compound, has been employed as a key building block for synthesizing silane-based hyper-cross-linked polymers (Si-HCPs). tandfonline.com These materials are typically prepared through a one-step Friedel-Crafts reaction, where triphenylsilane reacts with an external cross-linker like formaldehyde (B43269) dimethyl acetal. tandfonline.comtandfonline.com This process creates a rigid, permanent microporous network. researchgate.net
The properties of these Si-HCPs, such as surface area and porosity, can be tuned by adjusting the ratio of the monomer (triphenylsilane) to the cross-linker. tandfonline.com Research has shown that increasing the amount of cross-linker leads to a higher Brunauer-Emmett-Teller (BET) surface area. tandfonline.comtandfonline.com These materials exhibit potential for applications in gas storage and environmental remediation. researchgate.nettandfonline.com
Table 2: Properties of Hyper-cross-linked Polymers (Si-HCPs) from Triphenylsilane
| Material | Monomer to Cross-linker Ratio | BET Surface Area (m²/g) | H₂ Storage Capacity (wt % at 1.03 bar, 77.3 K) |
| Si-HCP-1 | 1:1 | 441 | Not Reported |
| Si-HCP-2 | 1:2 | 679 | Not Reported |
| Si-HCP-3 | 1:3 | 901 | Not Reported |
| Si-HCP-4 | 1:4 | 1101 | 1.19 researchgate.nettandfonline.com |
Data sourced from studies on hyper-cross-linked polymers synthesized via Friedel-Crafts reaction of triphenylsilane and formaldehyde dimethyl acetal. tandfonline.comtandfonline.com
Organosilicon Hybrid Materials for Optoelectronic Devices
The incorporation of silicon-containing moieties, particularly arylsilanes, into organic materials is a strategy for developing advanced materials for optoelectronic devices like organic light-emitting diodes (OLEDs). acs.orggoogle.com The triarylsilane group is valued for conferring properties such as good solubility in organic solvents and excellent thermal and chemical stability. acs.org
Development of Triphenylsilane-Derived Host Materials in Phosphorescent Organic Light-Emitting Diodes (OLEDs)
The incorporation of triphenylsilane moieties into host materials for phosphorescent organic light-emitting diodes (PHOLEDs) is a key strategy for developing high-performance devices. The bulky, rigid structure of the triphenylsilyl group enhances thermal and morphological stability while also helping to maintain a high triplet energy, which is crucial for efficiently hosting blue and green phosphors.
Another class of materials, bridged triphenylamine–triphenylsilane (BTPASi) hybrids, have also been designed as hosts for PHOLEDs. rsc.org Devices using these materials achieved remarkable performance, with maximum external quantum efficiencies (EQEs) reaching as high as 19.7% for green and 15.4% for blue electrophosphorescence. rsc.org Similarly, a silane-fluorene hybrid, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), was synthesized as a host for blue PHOLEDs. rsc.org By linking a tetraphenylsilane (B94826) derivative to a fluorene (B118485) framework, the material's thermal and morphological stability were enhanced while maintaining a high energy gap. rsc.org A device using TPSi-F as the host and a sky-blue iridium-based phosphor as the guest achieved a maximum EQE of 15%. rsc.org
Triphenylsilane units have also been integrated into hole-blocking layer (HBL) materials. For instance, 2,4-diphenyl-6-(4'-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT) was developed as an efficient HBL material. snu.ac.kr The silane moiety provides thermal and chemical stability, while the triazine group offers high electron mobility. snu.ac.kr PHOLEDs using DTBT as the HBL showed a maximum EQE of 17.5% and a power efficiency of 47.8 lm/W, significantly outperforming devices with conventional HBL materials like BCP. snu.ac.kr
Table 1: Performance of Triphenylsilane-Derived Host Materials in PHOLEDs
| Host Material | Dopant/Emitter | Max. External Quantum Efficiency (EQE) | Turn-on Voltage (V) | Emission Color | Reference |
|---|---|---|---|---|---|
| SB-Si | Ir(ppy)₃ | 9.6% | 3.9 V | Green | mdpi.com |
| BTPASi Hybrid | - | 19.7% | - | Green | rsc.org |
| BTPASi Hybrid | - | 15.4% | - | Blue | rsc.org |
| TPSi-F | FIrpic | 15% | - | Sky-Blue | rsc.org |
Application of Organosilanes in the Synthesis of Silicon-Doped Graphene Films
Organosilanes are valuable precursors for the synthesis of advanced materials, including silicon-doped graphene (SiG). The ability to dope (B7801613) graphene with silicon atoms modifies its electronic structure and can tailor its properties for specific applications. Theoretical calculations have predicted these modifications, but high-quality synthesis has been a challenge. rsc.org
A significant advancement in this area involves the use of triphenylsilane as a single, solid source for both carbon and silicon in a chemical vapor deposition (CVD) process to create monolayer SiG films. rsc.org This method provides a straightforward route to producing high-quality doped graphene. In a specific study, this technique yielded a SiG film with a silicon doping content of approximately 2.63 atomic percent. rsc.org Structural analysis confirmed that the silicon atoms were successfully incorporated directly into the graphene lattice, forming pure Si-C bonds. rsc.org
The electrical properties of the resulting SiG film were thoroughly investigated. The material exhibited typical p-type doping behavior. rsc.org Importantly, the as-synthesized SiG film demonstrated a considerably high charge carrier mobility of about 660 cm² V⁻¹ s⁻¹ at room temperature. rsc.org This high mobility is a critical parameter for electronic applications. The uniform Si-C bond doping structure makes these films an excellent platform for further studies into the effects of silicon doping on the physical and chemical properties of graphene. rsc.org
Table 2: Properties of Silicon-Doped Graphene Film from Triphenylsilane Precursor
| Property | Value | Reference |
|---|---|---|
| Precursor | Triphenylsilane (C₁₈H₁₅Si) | rsc.org |
| Synthesis Method | Chemical Vapor Deposition (CVD) | rsc.org |
| Silicon Doping Content | ~2.63 at% | rsc.org |
| Bonding Structure | Pure Si-C bonds | rsc.org |
| Doping Behavior | p-type | rsc.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Triphenylsilane | - |
| 2,7-bis(triphenylsilyl)-9,9'-spirobifluorene | SB-Si |
| tris(2-phenylpyridyl)iridium(III) | Ir(ppy)₃ |
| Bridged triphenylamine–triphenylsilane | BTPASi |
| triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane | TPSi-F |
| iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C²′]picolinate | FIrpic |
| 2,4-diphenyl-6-(4'-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine | DTBT |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of triphenylvinylsilane and its reaction products. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular framework.
Application of ¹H, ¹³C, HSQC, DEPT, and COSY NMR for Characterizing Reaction Products and Polymer Structures
The structural characterization of molecules and polymers derived from this compound is achieved through a combination of various NMR techniques. researchgate.netrsc.org
¹H NMR provides information on the chemical environment of protons, their multiplicity revealing neighboring protons.
¹³C NMR offers insights into the carbon skeleton of the molecule. slideshare.net
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.
COSY (Correlation Spectroscopy) is a 2D technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com This helps in identifying adjacent protons in a molecule.
HSQC (Heteronuclear Single Quantum Coherence) is a 2D experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This is instrumental in assigning carbon signals based on previously assigned proton signals. emerypharma.com
The collective data from these experiments allow for a detailed and accurate assignment of the molecular structure of this compound-containing compounds and polymers. researchgate.netrsc.orgcore.ac.uk
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Polymer Structure
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule or polymer. universallab.orgspecificpolymers.com By analyzing the absorption of infrared radiation at specific wavelengths, a unique spectral "fingerprint" of the material is obtained. drawellanalytical.comupi.edu This method is crucial for confirming the incorporation of this compound into polymer chains and for detecting changes in chemical structure during reactions. specificpolymers.comresearchgate.net In a study on poly(methyl methacrylate) gels containing this compound, FTIR analysis was used to examine the structural characteristics of the resulting gels. researchgate.net
Scanning Electron Microscopy (SEM) for Morphological Investigations of Polymeric Materials
Scanning Electron Microscopy (SEM) is a vital technique for studying the surface topography and morphology of polymeric materials at the micro and nano-scale. houstonem.com It provides high-resolution images that reveal details about the surface structure, such as porosity, particle size, and the distribution of different phases in a polymer blend. kpi.uaipfdd.de For instance, in the characterization of poly(methyl methacrylate) gels incorporating this compound, SEM was employed to investigate the morphology of the copolymers. researchgate.net This type of analysis is essential for understanding how the inclusion of this compound affects the physical structure of the resulting polymer, which in turn influences its mechanical and physical properties. houstonem.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical Bonding States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface (typically the top 1-10 nm). hui-nano.comthermofisher.com By irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS provides quantitative data on the elements present and information about their bonding environments. malvernpanalytical.comcovalentmetrology.comrms-foundation.ch This is particularly useful for analyzing the surface of polymers and coatings containing this compound to confirm the presence and chemical state of silicon and other elements, which can be critical for applications involving surface interactions, adhesion, and biocompatibility. hui-nano.commalvernpanalytical.com
Advanced Spectroscopic Methods for Investigating Dynamics and Reaction Mechanisms (e.g., Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) Spectroscopy)
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons, such as radicals and transition metal ions. researchgate.net In the context of this compound, EPR could be employed to investigate polymerization reactions that proceed via radical mechanisms.
Double Electron-Electron Resonance (DEER) spectroscopy, a pulsed EPR technique, is particularly useful for measuring distances between paramagnetic centers in the range of 2 to 10 nanometers. nih.govresearchgate.net This can provide valuable information about the conformation and dynamics of macromolecules. nih.govscribd.com For polymers derived from this compound, if spin labels are introduced at specific sites, DEER can be used to probe the folding and conformational changes of the polymer chains in response to various stimuli. mdpi.com These advanced techniques offer a deeper understanding of the dynamic processes and reaction pathways involving this compound at a molecular level. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of reaction mechanisms involving organosilicon compounds like triphenylvinylsilane. researchgate.net This method offers a balance between computational cost and accuracy, making it suitable for exploring complex reaction landscapes. coe.edu DFT calculations are instrumental in understanding reaction pathways, identifying transition states, and determining the energetics of these processes. coe.edumdpi.com
Prediction of Reactivity Profiles and Reaction Pathways
DFT calculations are employed to predict the reactivity of this compound in various chemical transformations. By modeling the interactions between reactants, computational chemists can forecast the most probable course of a reaction. researchgate.net For instance, in the context of nickel-catalyzed C-H activation of arenes with vinylsilanes, DFT has been used to investigate the mechanism and selectivity, revealing how ancillary ligands can influence the reaction outcome. rsc.org
Theoretical studies on reactions such as Diels-Alder cycloadditions involving vinylsilanes utilize DFT to predict relative reactivities. cdnsciencepub.com These calculations can pinpoint optimal synthetic routes by comparing the activation energies of different potential pathways. researchgate.net The method is also applied to understand the mechanism of silylation reactions, such as the silylation of vinyl arenes, by mapping out the potential energy surface and identifying the most favorable reaction coordinates. mdpi.com
The prediction of reaction pathways extends to understanding cycloaddition reactions. For example, DFT calculations can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. pku.edu.cn In the case of vinylsilane-iminium ion cyclizations, theoretical calculations have shown that different isomers can follow distinct reaction pathways, such as a direct cyclization or a pathway involving a preliminary aza-Cope rearrangement. rsc.org
Modeling of Transition States and Determination of Reaction Energetics
A crucial aspect of elucidating reaction mechanisms is the identification and characterization of transition states. github.iojoaquinbarroso.com DFT calculations are a primary tool for locating these high-energy structures that connect reactants to products. hi.is The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction.
Once a transition state is located, its energy can be calculated, providing the activation energy barrier for the reaction. hi.is This information is vital for understanding reaction rates and selectivity. For example, in the nickel-catalyzed reaction of vinylsilanes, DFT calculations of the transition states for C-Si and C-C reductive elimination steps explain the observed selectivity. rsc.org Similarly, in Diels-Alder reactions, the calculated activation parameters for various transition states help in predicting the most favorable reaction pathway. researchgate.netcdnsciencepub.com
The energetics of the entire reaction profile, including intermediates and products, can be mapped out. researchgate.net This allows for a detailed understanding of the thermodynamic and kinetic factors controlling the reaction. For instance, in the hydrosilylation of alkynes catalyzed by ruthenium complexes, DFT calculations of the free energy profile, including all transition states and intermediates, have been used to explain the observed regioselectivity. pkusz.edu.cn
Below is an example of a data table that could be generated from DFT calculations, showing the calculated activation energies for different pathways of a hypothetical reaction involving this compound.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Pathway A: Concerted | TS-A | 25.4 |
| Pathway B: Stepwise (Step 1) | TS-B1 | 22.1 |
| Pathway B: Stepwise (Step 2) | TS-B2 | 15.8 |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Dynamics (MD) Simulations
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules, allowing for the study of processes such as solvent effects and conformational changes. concord.org
Analysis of Solvent Interactions and Optimization of Reaction Rates
The solvent can play a crucial role in the outcome of a chemical reaction. MD simulations are particularly useful for studying the explicit interactions between a solute, like this compound, and the surrounding solvent molecules. dovepress.com These simulations can reveal how solvent molecules arrange themselves around the reactants and transition states, and how these interactions can stabilize or destabilize certain species. nih.govnih.gov
By understanding the nature of solvent interactions, it is possible to optimize reaction rates. rsc.org For example, MD simulations can be used to screen different solvents or solvent mixtures to find conditions that lower the activation energy of a reaction. rsc.org The simulations can provide information on diffusion coefficients and the frequency of reactive encounters, which are key factors in determining reaction kinetics in solution. nih.gov
The analysis of solvent interactions can be complex, as the solvent environment is not uniform. nih.gov MD simulations can map out the local solvent composition and dynamics in different regions around the reacting molecules. nih.govmdpi.com This detailed picture of the solvation shell is essential for a complete understanding of how the solvent influences reactivity.
A hypothetical data table from MD simulations could show the calculated diffusion coefficients of this compound in different solvents, which can correlate with reaction rates.
| Solvent | Diffusion Coefficient of this compound (10⁻⁵ cm²/s) |
| Toluene | 1.8 |
| Tetrahydrofuran (B95107) | 2.2 |
| Acetonitrile | 2.5 |
This table is for illustrative purposes and does not represent actual experimental data.
Theoretical Studies on Steric and Electronic Influences on Reactivity
The reactivity of this compound is governed by a combination of steric and electronic effects. open.ac.uk The bulky triphenylsilyl group imposes significant steric hindrance, while the electronic properties of the silicon atom and the vinyl group dictate its interaction with other reagents. iupac.org
Theoretical studies, often employing DFT, can dissect these contributions. The steric bulk of the three phenyl groups on the silicon atom can hinder the approach of reactants to the reactive sites. open.ac.uk Computational models can quantify this steric hindrance and predict how it will affect the regioselectivity and stereoselectivity of reactions. For example, in the hydrosilylation of alkynes, the bulky phosphine (B1218219) ligands and the silyl (B83357) group itself direct the regiochemical outcome. pkusz.edu.cn
The electronic nature of the silyl group is also a key factor. The silicon atom is more electropositive than carbon, which influences the polarization of the vinyl group. u-tokyo.ac.jp The silyl group can act as an electron-withdrawing group through σ-π conjugation or as an electron-donating group through hyperconjugation, depending on the reaction context. u-tokyo.ac.jp Computational methods can calculate properties like atomic charges, orbital energies, and electrostatic potentials to elucidate these electronic effects. researchgate.net These calculations help to explain why certain reactions are favored and provide a rationale for the observed reactivity patterns. rsc.orgtum.de
A table summarizing the calculated electronic and steric parameters for this compound could be generated to compare with other substituted silanes.
| Compound | Steric Parameter (e.g., Cone Angle) | Electronic Parameter (e.g., Si Atomic Charge) |
| This compound | High | +δ |
| Trimethylvinylsilane | Low | +δ' |
| Triethylvinylsilane | Medium | +δ'' |
This table is for illustrative purposes and does not represent actual experimental data. The values of δ, δ', and δ'' would be quantified in actual calculations.
Future Research Directions and Outlook
Innovation in Synthetic Methodologies for Novel Vinylsilane Derivatives
The synthesis of vinylsilanes is a cornerstone of organosilicon chemistry, and ongoing research seeks to develop more versatile and efficient methods for creating novel derivatives. A key area of innovation is the development of cascade reactions, which allow for the construction of complex molecules in a single step. For instance, a palladium-catalyzed cascade cyclization/alkenylation of ynone oximes with vinylsilane agents has been developed to assemble isoxazolyl vinylsilane derivatives. researchgate.net This method demonstrates good functional group tolerance and broad substrate scope. researchgate.net
Another innovative approach involves the use of photocatalysis. Researchers have developed a method using eosin (B541160) Y, an inexpensive and readily available dye, as a photocatalyst to selectively functionalize hydrosilanes. nus.edu.sg This technique allows for the stepwise attachment of different chemical groups to the silicon atom, facilitating the creation of a wide variety of silicon compounds under mild conditions. nus.edu.sg This method is notable for its ability to break Si-H bonds with lower energy input compared to traditional methods and its selectivity for Si-H over more reactive C-H bonds. nus.edu.sg
The development of multi-component reactions also represents a significant advance. A three-component reaction involving allenes, aryl iodides, and diazo compounds, catalyzed by palladium, has been shown to produce 1,3-dienes stereoselectively. mdpi.com Such methods provide efficient pathways to highly functionalized dienes from simple starting materials. mdpi.com
Future synthetic strategies will likely continue to focus on improving atom economy, reducing waste, and enabling the precise control of stereochemistry. The exploration of novel starting materials and reaction pathways, such as those involving the [2+2] cycloaddition of silenes with carbonyl compounds, points towards new, non-ionic versions of classic olefination reactions for alkene synthesis. diva-portal.org
Table 1: Comparison of Innovative Synthetic Methodologies for Vinylsilane Derivatives
| Methodology | Catalyst/Reagent | Key Features | Resulting Product Type |
|---|---|---|---|
| Cascade Cyclization/Alkenylation | Palladium catalyst | Broad substrate scope, good functional group tolerance. researchgate.net | Isoxazolyl vinylsilane derivatives. researchgate.net |
| Photocatalytic Functionalization | Eosin Y (photocatalyst) | Low-cost, mild conditions, high selectivity for Si-H bonds. nus.edu.sg | Varied functionalized organosilanes. nus.edu.sg |
| Three-Component Coupling | Palladium catalyst | Stereoselective, moderate to good yields. mdpi.com | Substituted 1,3-dienes. mdpi.com |
| Sila-Peterson Olefination | Silene reagent | Non-ionic, forms alkene products via a 1,2-silaoxetane intermediate. diva-portal.org | Alkenes. diva-portal.org |
Exploration of Emerging Catalytic Systems for Enhanced Reactivity and Selectivity
The hydrosilylation of alkynes is a fundamental method for synthesizing vinylsilanes, and the development of new catalytic systems is crucial for improving efficiency and selectivity. rsc.org While precious metals like platinum have traditionally dominated this area, there is a significant shift towards using more abundant and cost-effective base metals such as cobalt, iron, and nickel. rsc.orgfrontiersin.org
Cobalt-based catalysts have emerged as a new frontier, enabling selective Markovnikov and anti-Markovnikov hydrosilylations. rsc.org The design of the ligand around the cobalt center is critical for controlling the reaction pathway. rsc.org For example, cobalt complexes with pincer ligands have shown high activity in the hydrosilylation of alkynes. nih.gov Similarly, systems using Co(acac)₂ with specific bidentate ligands can achieve high regioselectivity for either α- or β-vinylsilanes. nih.gov
Iron-catalyzed systems are also gaining prominence for reactions like the dihydrosilylation of terminal alkynes to produce geminal bis(silanes). nih.gov An iron catalyst bearing a 2,9-diaryl-1,10-phenanthroline ligand has been used for the anti-Markovnikov hydrosilylation of aliphatic alkynes. frontiersin.org
Nickel catalysis is another promising area. Supported nickel nanoparticles and specific nickel salts have been used for the hydrosilylation of alkynes to yield β-(E)-vinylsilanes with high regioselectivity. acs.org Recent developments have even demonstrated nickel-catalyzed mono- and dihydrosilylation of aliphatic alkynes under aqueous and aerobic conditions, highlighting a move towards more robust and environmentally benign processes. acs.org
Beyond metal-based systems, transition-metal-free catalysis is an area of active research. Borane catalysts, for instance, have been used for the hydrosilylation of alkynes on silicon nanocrystal surfaces. rsc.org These emerging systems offer the potential for more sustainable and selective synthesis of vinylsilanes. rsc.org
Table 2: Emerging Catalytic Systems for Alkyne Hydrosilylation
| Catalyst Type | Metal | Key Features | Selectivity |
|---|---|---|---|
| Pincer Complexes | Cobalt, Iron | High activity and selectivity. nih.gov | Control over Markovnikov/anti-Markovnikov addition. rsc.orgnih.gov |
| Diamine-Ligand Complexes | Iron | Efficient for dihydrosilylation. frontiersin.orgnih.gov | Forms geminal bis(silanes). nih.gov |
| Nanoparticle/Salt Systems | Nickel | Can operate in aqueous/aerobic conditions. acs.org | High regioselectivity for β-(E)-vinylsilanes. acs.org |
| Borane Catalysts | Boron (Metal-Free) | Enables surface modification of silicon nanocrystals. rsc.org | Dependent on substrate and reaction conditions. rsc.org |
Expansion of Triphenylvinylsilane Applications in Advanced Materials Science
Organosilicon compounds, including derivatives of this compound, are integral to the development of advanced materials due to their unique properties like high thermal stability and hydrophobicity. cfsilicones.combohrium.com Future research is focused on leveraging these characteristics for new high-performance applications.
One of the most promising areas is in organic electronics, particularly in organic light-emitting diodes (OLEDs). Triphenylsilane-fluorene hybrids have been synthesized and used as host materials for phosphorescent OLEDs. researchgate.net The inclusion of the triphenylsilane (B1312308) moiety helps to increase thermal stability and the triplet energy of the host material, leading to efficient green and blue electroluminescence. researchgate.net Further research into novel carbazole (B46965) derivatives incorporating triphenylsilane has led to the fabrication of highly efficient "warm-white" OLEDs with high brightness and external quantum efficiency. ktu.edu
In polymer chemistry, this compound and its derivatives are used to create novel polymers with enhanced properties. Hyper-cross-linked polymers based on triphenylsilane have been synthesized via Friedel–Crafts reactions. tandfonline.com These materials exhibit high surface areas and have shown potential for applications in hydrogen storage and water treatment, demonstrating excellent adsorption capacity for dyes like Congo Red. tandfonline.com The development of such porous organic polymers opens up possibilities for applications in gas storage, separation, and catalysis.
Future work will likely explore the creation of silicon-based hybrid organic/inorganic block copolymers. researchgate.net These materials could combine the desirable properties of both silicones (flexibility, stability) and organic polymers, leading to new materials for biomedical applications and materials science. researchgate.net The ability to precisely control the structure of organosilicon polymers at the molecular level will be key to unlocking their full potential in creating materials with tailored functionalities. aist.go.jp
Potential for Interdisciplinary Research Bridging Organosilicon Chemistry and Other Scientific Fields
The unique properties of organosilicon compounds are fostering interdisciplinary research, connecting organosilicon chemistry with fields like materials science, nanotechnology, and life sciences. bohrium.comresearchgate.netfnu.ac.fj The versatility of the silicon-carbon bond provides a foundation for innovations that transcend traditional chemical disciplines. cfsilicones.com
In the realm of sustainable chemistry, organosilicon compounds are being explored for the creation of biodegradable silicones and eco-friendly coatings. cfsilicones.com A significant breakthrough has been the demonstration that biological systems can be evolved to create carbon-silicon bonds. space.com Scientists have engineered enzymes, like cytochrome c, that can catalyze the formation of organosilicon compounds in a more environmentally friendly and cost-effective manner than traditional synthetic methods, which often require precious metals and toxic solvents. space.com This opens the door to "green" synthesis of organosilicon compounds and raises fundamental questions about the potential for silicon-based life. space.com
The intersection of organosilicon chemistry and catalysis is another fertile ground for interdisciplinary research. Research centers are now dedicated to developing highly efficient and selective catalysis for producing organosilicon materials, often combining expertise in functional group transformation, heteroatom chemistry, and catalyst design. aist.go.jp This includes the development of flow chemistry processes for the production of fine chemicals, which can reduce waste and improve safety. aist.go.jp
Furthermore, the development of new analytical methods and computational modeling will be essential to understand and predict the properties of novel organosilicon materials. ktu.edu This synergy between synthetic chemistry, materials science, biology, and engineering will undoubtedly drive future discoveries and applications for compounds like this compound and its derivatives. sbfchem.comresearchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
